4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid
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Overview
Description
4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethoxyisoquinoline core, and a methanesulfonic acid moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The dichlorophenyl group is then introduced via a Friedel-Crafts alkylation reaction, using 2,6-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methanesulfonic acid moiety is added through sulfonation, using methanesulfonyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the hydrogenation of the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Nucleophiles like amines, thiols, solvents such as dimethylformamide (DMF), and catalysts like copper(I) iodide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydrogenated isoquinoline compounds.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl chloride: A precursor used in the synthesis of the target compound.
6,7-Dimethoxyisoquinoline: The core structure of the target compound.
Methanesulfonyl chloride: Used in the sulfonation step of the synthesis.
Uniqueness
4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity in substitution reactions, while the dimethoxyisoquinoline core provides a stable scaffold for further modifications. The methanesulfonic acid moiety increases its solubility and reactivity in aqueous environments, making it versatile for various applications.
Properties
CAS No. |
61189-90-0 |
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Molecular Formula |
C19H19Cl2NO5S |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid |
InChI |
InChI=1S/C18H15Cl2NO2.CH4O3S/c1-22-17-7-12-10-21-9-11(13(12)8-18(17)23-2)6-14-15(19)4-3-5-16(14)20;1-5(2,3)4/h3-5,7-10H,6H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
QJDSYHNAIJNRMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=C(C=CC=C3Cl)Cl)OC.CS(=O)(=O)O |
Origin of Product |
United States |
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